2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
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Overview
Description
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the reaction of 5-fluoro-2-aminobenzenethiol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used in the synthesis of non-fullerene acceptors for organic photovoltaic devices.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: An intermediate in the synthesis of phthalazinone scaffolds with anticancer effects.
Uniqueness
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to its specific structural features, such as the presence of a fluorine atom and a benzothiazole ring. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6FNO3S |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(5-fluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-5-1-2-7-6(3-5)9(14)15-11(7)4-8(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
GXSNNBYAOCPGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)SN2CC(=O)O |
Origin of Product |
United States |
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